molecular formula C7H11F3O2 B13148901 3,3,3-Trifluoropropylbutyrate

3,3,3-Trifluoropropylbutyrate

Cat. No.: B13148901
M. Wt: 184.16 g/mol
InChI Key: HXPMSBXZXIISLG-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropylbutyrate is an organic compound characterized by the presence of trifluoromethyl groups attached to a propyl chain, which is further esterified with butyric acid. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoropropylbutyrate typically involves the esterification of 3,3,3-trifluoropropanol with butyric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoropropylbutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of trifluoropropionic acid or trifluoromethyl ketones.

    Reduction: Formation of 3,3,3-trifluoropropanol.

    Substitution: Formation of various trifluoromethyl-substituted derivatives.

Scientific Research Applications

3,3,3-Trifluoropropylbutyrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced thermal and chemical resistance.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoropropylbutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoropropanol: A precursor in the synthesis of 3,3,3-Trifluoropropylbutyrate, known for its use in organic synthesis.

    3,3,3-Trifluoropropionic acid: Another related compound used in the synthesis of various fluorinated derivatives.

    3,3,3-Trifluoropropyltrimethoxysilane: Utilized in the modification of surfaces and materials to impart hydrophobic properties.

Uniqueness

This compound stands out due to its ester functional group, which imparts unique reactivity and stability compared to its alcohol and acid counterparts. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research and industrial applications.

Properties

Molecular Formula

C7H11F3O2

Molecular Weight

184.16 g/mol

IUPAC Name

3,3,3-trifluoropropyl butanoate

InChI

InChI=1S/C7H11F3O2/c1-2-3-6(11)12-5-4-7(8,9)10/h2-5H2,1H3

InChI Key

HXPMSBXZXIISLG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCC(F)(F)F

Origin of Product

United States

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